molecular formula C9H16O4 B13721189 2,2-Dimethyl-3-(oxolan-3-yloxy)propanoic acid

2,2-Dimethyl-3-(oxolan-3-yloxy)propanoic acid

Cat. No.: B13721189
M. Wt: 188.22 g/mol
InChI Key: IENHSIOALUYLSU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-3-yloxy)propanoic acid is an organic compound with a unique structure that includes a propanoic acid backbone substituted with a dimethyl group and an oxolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxolan-3-yloxy)propanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with oxolan-3-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(oxolan-3-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(oxolan-3-yloxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(oxolan-3-yloxy)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

    2,2-Dimethylpropanoic acid: Shares the same propanoic acid backbone but lacks the oxolan-3-yloxy group.

    2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid: Similar structure but with the oxolan group attached at a different position.

Uniqueness: 2,2-Dimethyl-3-(oxolan-3-yloxy)propanoic acid is unique due to the specific positioning of the oxolan-3-yloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2,2-dimethyl-3-(oxolan-3-yloxy)propanoic acid

InChI

InChI=1S/C9H16O4/c1-9(2,8(10)11)6-13-7-3-4-12-5-7/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

IENHSIOALUYLSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCOC1)C(=O)O

Origin of Product

United States

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